

Fibrinogen-Binding Peptide TFA: A Technical Guide to a Vitronectin Mimic

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Compound of Interest		
Compound Name:	Fibrinogen-Binding Peptide TFA	
Cat. No.:	B15603335	Get Quote

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Introduction

Fibrinogen-Binding Peptide TFA, with the amino acid sequence Glu-His-Ile-Pro-Ala (EHIPA), is a synthetic pentapeptide designed as a presumptive mimic of the vitronectin binding site on the fibrinogen receptor, also known as the integrin αIIbβ3 or glycoprotein IIb/IIIa.[1][2] Developed based on the anticomplementarity hypothesis, this peptide exhibits the ability to bind directly to fibrinogen.[2] This interaction competitively inhibits the binding of platelets to fibrinogen, thereby impeding platelet aggregation and adhesion to both fibrinogen and vitronectin.[2][3] Its potential as an antithrombotic agent stems from its ability to interfere with these critical steps in thrombus formation.

Mechanism of Action: Mimicking Vitronectin to Inhibit Platelet Function

The primary mechanism of action for **Fibrinogen-Binding Peptide TFA** lies in its ability to act as a structural and functional mimic of a key binding domain of vitronectin. Vitronectin, an abundant glycoprotein in the plasma and extracellular matrix, plays a crucial role in cell adhesion and migration through its interaction with integrin receptors, including the fibrinogen receptor on platelets.







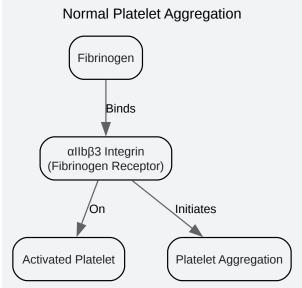
By mimicking the vitronectin binding site, the EHIPA peptide binds to a complementary site on fibrinogen. This binding prevents fibrinogen from interacting with its receptor (αIIbβ3) on activated platelets. The blockade of this interaction leads to the inhibition of platelet aggregation and adhesion, two fundamental processes in the formation of a blood clot.[2] The specificity of this action is highlighted by the observation that analogues of the EHIPA peptide with altered amino acid sequences show reduced or no inhibitory activity on platelet function.[2]

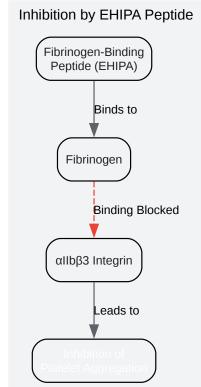
Signaling Pathway

The binding of fibrinogen to the $\alpha IIb\beta 3$ integrin on platelets initiates a cascade of intracellular signaling events that lead to platelet aggregation and clot formation. While specific signaling studies on **Fibrinogen-Binding Peptide TFA** are not extensively detailed in the available literature, its action as a competitive inhibitor of the fibrinogen- $\alpha IIb\beta 3$ interaction suggests that it prevents the initiation of this downstream signaling. The diagram below illustrates the proposed mechanism of inhibition.

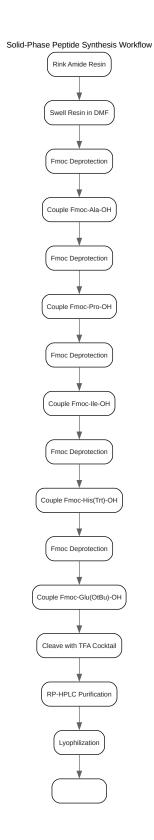


Proposed Mechanism of Inhibition by Fibrinogen-Binding Peptide TFA

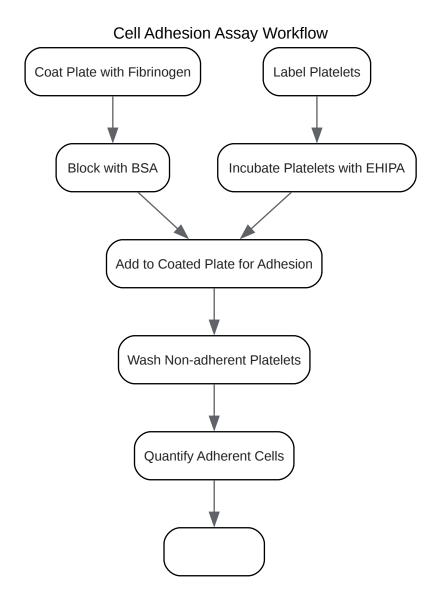












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References



- 1. The peptides APLHK, EHIPA and GAPL are hydropathically equivalent peptide mimics of a fibrinogen binding domain of glycoprotein IIb/IIIa PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The peptide Glu-His-Ile-Pro-Ala binds fibrinogen and inhibits platelet aggregation and adhesion to fibrinogen and vitronectin PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
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